molecular formula C13H13ClN4O B2381590 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone CAS No. 1798661-50-3

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B2381590
CAS No.: 1798661-50-3
M. Wt: 276.72
InChI Key: CCQLRZSNORCQPQ-UHFFFAOYSA-N
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Description

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone is a synthetic organic molecule that features a triazole ring, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.

    Incorporation of the Chlorophenyl Group: The chlorophenyl group can be introduced via Friedel-Crafts acylation, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the triazole or pyrrolidine groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases or acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrrolidine and chlorophenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-bromophenyl)methanone
  • (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylphenyl)methanone

Uniqueness

The uniqueness of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to its analogs with different substituents.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-chlorophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c14-11-3-1-10(2-4-11)13(19)17-7-5-12(9-17)18-8-6-15-16-18/h1-4,6,8,12H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQLRZSNORCQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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